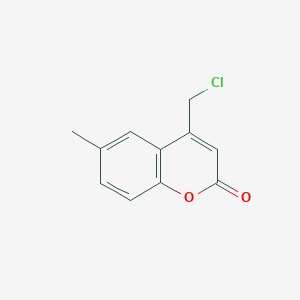

4-(chloromethyl)-6-methyl-2H-chromen-2-one

Description

Contextualization within Coumarin (B35378) Chemistry and its Biological Significance

Coumarins are a large class of naturally occurring and synthetic compounds characterized by a 1,2-benzopyrone structure. nih.gov They are widely distributed in plants, fungi, and bacteria. nih.govsigmaaldrich.com This class of compounds is renowned for its broad spectrum of biological activities, which has made them a focal point in medicinal chemistry for decades. mdpi.comnih.gov The biological effects of coumarins are diverse and include anticoagulant, antioxidant, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov The versatility of the coumarin scaffold allows for various chemical modifications, leading to a wide array of derivatives with enhanced or specific biological activities. nih.gov

Historical Perspectives on Chromene Derivatives in Drug Discovery

Chromenes, which include the coumarin scaffold, are heterocyclic compounds that have a rich history in drug discovery. nih.govnih.gov Naturally occurring chromenes have been used in traditional medicine for centuries. The scientific exploration of these compounds began with their isolation and structural elucidation, which paved the way for synthetic derivatization. Historically, chromene derivatives have been investigated for their diverse pharmacological properties, leading to the development of various therapeutic agents. nih.govresearchgate.net Their ability to interact with a wide range of biological targets has made them a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological receptors. nih.govnih.gov

Current Research Landscape and Emerging Trends for 4-(chloromethyl)-6-methyl-2H-chromen-2-one

In the current research landscape, this compound is primarily valued as a key building block in the synthesis of more complex molecules with potential therapeutic applications. nih.gov The reactive chloromethyl group at the 4-position makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of novel molecular architectures. nih.gov

Emerging trends indicate a focus on using this compound to create derivatives with specific biological targets. These include the development of novel anticancer agents, antimicrobial compounds, and enzyme inhibitors. For instance, research has shown that derivatives of this compound exhibit inhibitory activity against enzymes like monoamine oxidases (MAOs), which are targets for neurodegenerative diseases. nih.gov Furthermore, its derivatives have been explored for their antimicrobial properties against various bacterial and fungal strains. nih.gov The general strategy involves using the this compound scaffold to generate libraries of new compounds that are then screened for specific biological activities.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClO₂ | nih.gov |

| Molecular Weight | 208.64 g/mol | nih.gov |

| CAS Number | 41295-65-2 | nih.gov |

| IUPAC Name | 4-(chloromethyl)-6-methylchromen-2-one | nih.gov |

| Synonyms | 4-Chloromethyl-6-methylcoumarin | nih.gov |

| Appearance | Solid | N/A |

| Topological Polar Surface Area | 26.3 Ų | nih.gov |

| Complexity | 272 | nih.gov |

| Monoisotopic Mass | 208.0291072 Da | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-6-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2/c1-7-2-3-10-9(4-7)8(6-12)5-11(13)14-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXMXBBTSABPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358649 | |

| Record name | 4-(chloromethyl)-6-methyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41295-65-2 | |

| Record name | 4-(chloromethyl)-6-methyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloromethyl-6-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloromethyl 6 Methyl 2h Chromen 2 One

Established Synthetic Routes for 4-(chloromethyl)-6-methyl-2H-chromen-2-one

The synthesis of this compound has been predominantly achieved through classical condensation reactions, which can be categorized into multi-step and one-pot approaches.

Multi-step Synthesis Approaches

A common and established route for the synthesis of this compound is the Pechmann condensation. This method involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. Specifically, for the target compound, p-cresol (B1678582) (4-methylphenol) is reacted with ethyl 4-chloroacetoacetate in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The reaction is generally conducted at low temperatures (around 0 to -5 °C) to manage the exothermic nature of the condensation. Following the reaction, the mixture is poured into ice-cold water to precipitate the crude product, which is then purified by recrystallization from a suitable solvent like ethanol. This method has been reported to yield the desired product in approximately 60% yield.

An alternative multi-step approach involves the halogenation of a pre-formed coumarin (B35378) ring. For instance, starting with a 4-methylcoumarin (B1582148) derivative, the chloromethyl group can be introduced via radical halogenation using reagents like N-chlorosuccinimide (NCS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

One-Pot Reaction Strategies

One-pot syntheses offer advantages in terms of efficiency and reduced waste by combining multiple reaction steps into a single procedure without isolating intermediates. For the synthesis of this compound, a one-pot Pechmann condensation is the most direct approach. This involves the simultaneous mixing of p-cresol, ethyl 4-chloroacetoacetate, and an acid catalyst. Various acid catalysts have been explored to improve yields and reaction conditions. While concentrated sulfuric acid is common, other Lewis acids and solid acid catalysts have also been employed to facilitate the reaction. derpharmachemica.com

| Reagents | Catalyst | Temperature | Yield | Reference |

| p-Cresol, Ethyl 4-chloroacetoacetate | Concentrated H₂SO₄ | -5°C to 0°C | ~60% | |

| Substituted phenols, Ethyl 4-chloroacetoacetate | Perchloric acid | Room Temperature to 50°C | 78% (for a related dihydroxy derivative) | nih.gov |

Advanced Synthetic Techniques and Methodological Innovations

To address the limitations of traditional methods, such as harsh reaction conditions and long reaction times, several advanced synthetic techniques have been developed.

Catalytic Approaches in the Synthesis of this compound

The use of various catalysts has been a significant area of innovation in coumarin synthesis. Catalytic approaches aim to enhance reaction rates, improve yields, and promote greener chemical processes.

For the Pechmann condensation, a variety of catalysts have been investigated. These include:

Brønsted acids: Besides sulfuric acid, other acids like trifluoroacetic acid and phosphorus pentoxide have been used. derpharmachemica.com

Lewis acids: Lewis acids such as zinc chloride, zirconium tetrachloride, and titanium tetrachloride can effectively catalyze the condensation. derpharmachemica.com

Solid acid catalysts: Heterogeneous catalysts like montmorillonite (B579905) K-10 clay, Nafion resins, and sulfated zirconia offer advantages in terms of easy separation and reusability. derpharmachemica.com For instance, sulfonic acid functionalized SBA-15 silica (B1680970) has been shown to be an efficient solid acid catalyst for chromene synthesis. derpharmachemica.comresearchgate.net More recently, indium(III) chloride (InCl₃) has been used as a catalyst in mechanochemical synthesis, yielding good results. bookpi.org

| Catalyst | Reaction Conditions | Advantages | Reference |

| Scandium(III) triflate (Sc(OTf)₃) | 80 °C, 0.5–2 h | One-pot synthesis, good yields for dihydroxy derivatives | mdpi.com |

| Sulfamic acid | Ethanol, reflux | Heterogeneous, though with some solubility issues | arkat-usa.org |

| Indium(III) chloride (InCl₃) | Ball mill, room temperature | Solvent-free, rapid, environmentally friendly | bookpi.org |

| Iron(III) chloride (FeCl₃) | Toluene, 100 °C | Used for related chromene synthesis via [3+3] annulation | msu.edu |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. The application of microwave irradiation in the synthesis of coumarin derivatives, including this compound, has been shown to significantly reduce reaction times and, in some cases, improve yields. derpharmachemica.com

In a typical microwave-assisted Pechmann reaction, the reactants (p-cresol and ethyl 4-chloroacetoacetate) and a catalyst are subjected to microwave irradiation in a suitable solvent or under solvent-free conditions. For example, the use of chromium(III) nitrate (B79036) nonahydrate as a catalyst under microwave irradiation has been reported for the synthesis of various coumarin derivatives in excellent yields and with short reaction times. derpharmachemica.com Another study describes the microwave-assisted synthesis of related 2H-chromene derivatives using a catalytic amount of acetic acid in DMF, achieving high yields in a matter of minutes. mdpi.com

Sonochemical Synthesis Methodologies

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The formation of acoustic cavitation bubbles generates localized high temperatures and pressures, leading to the formation of highly reactive species. While specific examples for the sonochemical synthesis of this compound are not extensively documented, the principles of sonochemistry have been applied to related condensation reactions. It has been noted that sonochemical methods can be an alternative to traditional and microwave-assisted synthesis, sometimes offering improved yields. nih.gov The mechanochemical synthesis of related 4-methyl-2H-chromen-2-ones using a high-speed ball mill, which shares principles of applying mechanical energy, has been shown to be a rapid and environmentally friendly protocol. bookpi.orgresearchgate.net

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of this compound typically relies on the Pechmann condensation, a reaction that involves the condensation of a phenol with a β-ketoester in the presence of a strong acid catalyst, such as concentrated sulfuric acid. While effective, this method suffers from several drawbacks, including the use of corrosive and hazardous acids, harsh reaction conditions, and the generation of significant acidic waste streams, which are inconsistent with the principles of green chemistry. scirp.org

In response to these environmental concerns, significant efforts have been directed toward developing more sustainable and eco-friendly synthetic protocols for coumarin derivatives. numberanalytics.com These modern approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials.

Alternative Energy Sources:

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. organic-chemistry.orgnih.gov The Pechmann condensation of various phenols and β-ketoesters has been successfully carried out under microwave irradiation, frequently under solvent-free conditions, which further enhances the green credentials of the process. organic-chemistry.orgrsc.org For instance, the use of FeF₃ as a catalyst under solvent-free microwave conditions has proven effective for synthesizing coumarin derivatives. rsc.org

Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. Ultrasound can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. nih.govnih.gov The synthesis of coumarins via the Pechmann reaction has been efficiently catalyzed by solid acid catalysts like poly(4-vinylpyridinium) hydrogen sulfate (B86663) under ultrasound irradiation at room temperature, offering high yields in short reaction times.

Green Catalysts and Solvents:

Solid Acid Catalysts: To replace corrosive liquid acids, various heterogeneous solid acid catalysts have been investigated. Zeolites, such as H-Beta, and acidic resins like Amberlyst-15, have been employed for the synthesis of coumarins, facilitating easier catalyst separation and reusability. organic-chemistry.org

Ionic Liquids: Ionic liquids (ILs) are considered green solvents due to their low vapor pressure and high thermal stability. Brønsted acidic ionic liquids have been used as both catalyst and solvent for the synthesis of coumarins under ambient, solvent-free conditions, with the added benefit of catalyst recyclability. core.ac.uk

Biocatalysis: Enzymes offer a highly selective and environmentally benign route to chemical synthesis. While direct enzymatic synthesis of this compound is not widely reported, biocatalytic methods, such as the use of ene-reductases from microorganisms like Aspergillus niger, have been successfully applied for the reduction of the C3-C4 double bond in the coumarin core, demonstrating the potential of biocatalysis in modifying the coumarin scaffold under mild, aqueous conditions. nih.govnih.gov

The following table compares various synthetic methods for coumarin derivatives, highlighting the advantages of greener approaches over traditional methods.

| Method | Catalyst | Conditions | Yield (%) | Green Aspects |

| Traditional Pechmann | Conc. H₂SO₄ | 0°C to rt, overnight | ~60 | Use of corrosive acid, large waste stream |

| Microwave-Assisted | FeF₃ | Solvent-free, 110°C, 7 min | High | Reduced reaction time, solvent-free |

| Ultrasound-Assisted | Solid Acid Catalyst | Room temp, neat | High | Mild conditions, reusable catalyst |

| Ionic Liquid Catalyzed | Brønsted Acidic IL | Room temp, solvent-free | Good to Excellent | Recyclable catalyst, solvent-free |

| Mechanochemical | InCl₃ (catalytic) | Ball-milling, room temp | 52-95 | Solvent-free, low energy, mild conditions scirp.orggoogle.com |

Derivatization Strategies and Functionalization of this compound

The presence of a reactive chloromethyl group at the C4 position makes this compound a valuable precursor for the synthesis of a wide range of functionalized coumarin derivatives. This section explores the key derivatization strategies focusing on modifications at the chloromethyl handle and substitutions on the aromatic ring.

Modifications at the Chloromethyl Group

The C4-chloromethyl group is an excellent electrophilic site, readily undergoing reactions with various nucleophiles.

The chlorine atom of the chloromethyl group can be easily displaced by a variety of nucleophiles, providing a straightforward method to introduce new functional groups and build molecular complexity. This reactivity is a cornerstone of its utility as a synthetic intermediate.

Common nucleophiles that react with this compound include:

Amines: Reaction with primary or secondary amines leads to the formation of the corresponding 4-(aminomethyl)-6-methylcoumarin derivatives.

Thiols: Thiolates react to form 4-(thiomethyl) derivatives, which are valuable for further modifications or for their biological properties. nih.govmdpi.com

Alcohols/Phenols: In the presence of a base, alcohols and phenols can displace the chloride to yield 4-(alkoxymethyl)- or 4-(phenoxymethyl)-6-methylcoumarins.

Azide (B81097) Ion: The reaction with sodium azide provides 4-(azidomethyl)-6-methyl-2H-chromen-2-one, a key precursor for click chemistry applications. researchgate.net

The following table summarizes representative nucleophilic substitution reactions of this compound.

| Nucleophile | Reagent(s) | Product Structure | Product Class |

| Amine (R₂NH) | R₂NH, Base | 4-((dialkylamino)methyl)-6-methyl-2H-chromen-2-one | Aminomethyl coumarin |

| Thiol (RSH) | RSH, Base | 4-((alkylthio)methyl)-6-methyl-2H-chromen-2-one | Thiomethyl coumarin |

| Phenol (ArOH) | ArOH, Base | 4-(phenoxymethyl)-6-methyl-2H-chromen-2-one | Phenoxymethyl coumarin |

| Azide (N₃⁻) | NaN₃ | 4-(azidomethyl)-6-methyl-2H-chromen-2-one | Azidomethyl coumarin |

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,2,3-triazole ring from an azide and a terminal alkyne. organic-chemistry.org

The synthesis of 4-(azidomethyl)-6-methyl-2H-chromen-2-one via nucleophilic substitution, as mentioned previously, provides a direct entry into the world of click chemistry. researchgate.net This azido-coumarin can be "clicked" onto various alkyne-containing molecules, including biomolecules, polymers, or other fluorophores, to create complex molecular architectures. nih.govnih.gov This modular approach is highly efficient for generating libraries of novel compounds for applications in drug discovery and materials science. nih.gov The resulting triazole-linked coumarin conjugates often exhibit interesting biological and photophysical properties. nih.gov

A general scheme for the application of this compound in click chemistry is shown below:

Step 1: Synthesis of the Azide this compound reacts with sodium azide (NaN₃) in a suitable solvent like acetone (B3395972) or DMF to yield 4-(azidomethyl)-6-methyl-2H-chromen-2-one.

Step 2: CuAAC Reaction The resulting 4-(azidomethyl)-6-methyl-2H-chromen-2-one is then reacted with a terminal alkyne (R-C≡CH) in the presence of a Cu(I) catalyst (often generated in situ from a Cu(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate) to afford the 1,4-disubstituted 1,2,3-triazole product.

Substitutions on the Chromene Ring System

Beyond the functionalization of the chloromethyl group, the coumarin nucleus itself can undergo further substitution, allowing for fine-tuning of the molecule's properties.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com In the case of this compound, the regioselectivity of EAS is governed by the directing effects of the existing substituents on the benzene (B151609) ring. The 6-methyl group is an activating, ortho, para-directing group. libretexts.org Conversely, the pyrone ring fused to the benzene ring acts as an electron-withdrawing group, deactivating the aromatic ring towards electrophilic attack, particularly at positions 5 and 7. The interplay of these effects dictates the position of incoming electrophiles.

Considering the directing effects, electrophilic attack is most likely to occur at the positions ortho to the activating methyl group, which are C5 and C7. However, the deactivating effect of the pyrone ring is stronger at these positions. Therefore, substitution at the C5 and C7 positions is generally observed. For example, in related coumarin systems, electrophilic substitution such as nitration and halogenation often occurs at these positions. scirp.orggoogle.comresearchgate.net

Nitration: Reaction with nitrating agents (e.g., HNO₃/H₂SO₄) is expected to introduce a nitro group onto the aromatic ring, likely at the C5 or C7 position. The exact regioselectivity can be influenced by reaction conditions. scirp.orggoogle.com

Halogenation: Electrophilic halogenation (e.g., with Br₂ and a Lewis acid catalyst) would introduce a halogen atom onto the benzene ring, again with a preference for the positions activated by the methyl group and least deactivated by the pyrone ring. Studies on the bromination of 6-methyl-4-methoxy-2H-thiopyran-2-one have shown that substitution occurs on the methyl group under radical conditions, indicating the reactivity of substituents on the ring. nih.gov

Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation, which introduces acyl or alkyl groups, is also possible. numberanalytics.comorganic-chemistry.org However, these reactions are often challenging on deactivated rings like coumarins and may require harsh conditions. organic-chemistry.org The presence of the activating methyl group at C6 could facilitate such reactions, directing the incoming electrophile to the C5 or C7 position.

The ability to selectively functionalize both the chloromethyl group and the aromatic ring underscores the importance of this compound as a versatile scaffold in synthetic and medicinal chemistry.

Synthesis of Heterocyclic Fused Derivatives

A notable example of the synthesis of fused heterocyclic derivatives from this compound is the formation of triazole-fused coumarins. This transformation proceeds through a two-step sequence involving the initial conversion of the chloromethyl group to an azidomethyl group, followed by a cycloaddition reaction.

The first step is a nucleophilic substitution where the chloride is displaced by an azide ion, typically from sodium azide (NaN₃), to yield 4-(azidomethyl)-6-methyl-2H-chromen-2-one. This azide intermediate is then subjected to a [3+2] cycloaddition reaction with an appropriate alkyne. This reaction, often catalyzed by copper(I), is a classic example of "click chemistry" and leads to the formation of a 1,2,3-triazole ring fused to the coumarin backbone.

The reaction of this compound to its corresponding azido (B1232118) derivative is a crucial step. For instance, 4-(chloromethyl)-2H-chromen-2-one has been converted to 4-(azidomethyl)-2H-chromen-2-one in a yield of 85%. rsc.org The subsequent reaction of this azido intermediate with an alkyne forms the fused triazole system.

While direct examples for the synthesis of other fused systems like pyridines or pyrimidines starting specifically from this compound are not extensively documented in the provided search results, the general reactivity of the 4-(chloromethyl) group suggests its potential in such syntheses. For example, reactions with suitable amino-heterocycles or other dinucleophiles could lead to the formation of various fused polycyclic structures. The synthesis of chromeno[3,2-c]pyridines and chromeno[3,2-c]quinolines has been reviewed, highlighting various synthetic strategies that could potentially be adapted. nih.gov

The following table summarizes the synthesis of a triazole derivative from a related 4-(chloromethyl)coumarin, illustrating the general synthetic pathway.

Table 1: Synthesis of a Coumarin-Fused Triazole Derivative

| Starting Material | Reagent | Product | Yield (%) |

|---|

Yield Optimization and Reaction Condition Analysis for this compound Derivatives

The optimization of reaction conditions is crucial for maximizing the yield and purity of derivatives synthesized from this compound. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time.

For the synthesis of coumarins in general, various catalysts have been explored to improve the efficiency of classical methods like the Pechmann condensation. While this applies to the synthesis of the coumarin core itself, the principles of catalyst selection are relevant for subsequent derivatization reactions. For instance, the use of solid acid catalysts like sulfonated mesoporous silica has been shown to give high yields of 7-hydroxy-4-methylcoumarin. researchgate.net Titanium(IV) chloride has also been reported as an efficient catalyst for coumarin synthesis under solvent-free conditions, significantly reducing reaction times and improving yields. researchgate.net

In the context of forming fused heterocyclic systems, the choice of catalyst is critical. For the synthesis of coumarin-fused pyridin-2-ones via a Ru(II)-catalyzed C–H activation and annulation cascade, various silver salts and zinc acetate (B1210297) were screened as additives to optimize the reaction yield. nih.gov Similarly, for the gold-catalyzed intramolecular hydroarylation of aryl alkynoates to form coumarins, the use of an ionic liquid as the solvent and the addition of a Brønsted acid as a co-catalyst were found to significantly enhance the catalytic efficiency, allowing for very low catalyst loadings. nih.gov

The following table provides examples of how reaction conditions have been optimized for the synthesis of various coumarin derivatives, which can inform the optimization of reactions involving this compound.

Table 2: Optimization of Reaction Conditions for Coumarin Synthesis

| Reaction Type | Catalyst/Conditions | Substrates | Yield (%) | Reference |

|---|---|---|---|---|

| Pechmann Condensation | Sulfonated MCM-41 | Resorcinol, Ethyl acetoacetate | >98 | researchgate.net |

| Pechmann Condensation | TiCl₄ (solvent-free) | Phenols, β-keto esters | High | researchgate.net |

| C-H Activation/Annulation | [Cp*RhCl₂]₂, AgOAc, Zn(OAc)₂ | 3-Carboxamide coumarins, Alkynes | up to 94 | nih.gov |

| Intramolecular Hydroarylation | IPrAuNTf₂, HBF₄·Et₂O, Ionic Liquid | Aryl alkynoates | 99 | nih.gov |

These examples demonstrate that a systematic investigation of catalysts, solvents, and other reaction parameters is essential for developing efficient synthetic protocols for novel derivatives of this compound.

Biological Activities and Pharmacological Investigations of 4 Chloromethyl 6 Methyl 2h Chromen 2 One and Its Derivatives

In Vitro Biological Efficacy Studies

The inherent reactivity of the chloromethyl group at the 4-position of the 6-methyl-2H-chromen-2-one core allows for a diverse range of chemical modifications, leading to the synthesis of novel derivatives with potentially enhanced biological activities. Researchers have extensively explored these derivatives to assess their therapeutic potential.

Cell-Based Assays for Anticancer Potential

The quest for novel and effective anticancer agents has led to the investigation of numerous coumarin-based compounds. Derivatives of 4-(chloromethyl)-6-methyl-2H-chromen-2-one have been a subject of interest in this area, with studies focusing on their ability to inhibit cancer cell growth, induce programmed cell death, and interfere with critical cellular processes.

The cytotoxic potential of derivatives of this compound has been evaluated against a variety of human cancer cell lines. For instance, a series of 4-substituted-6,7-dihydroxycoumarin derivatives were synthesized and tested for their inhibitory activity. Among these, the 4-chloromethyl derivative demonstrated notable activity. nih.gov

In a study focused on thiazole-substituted coumarin (B35378) derivatives, the cytotoxicity was assessed against Human Periodontal Ligament Fibroblast (HPDLF) cells, a normal cell line, to gauge the general toxicity of these compounds. The results indicated that the synthesized derivatives exhibited varying degrees of toxicity. usm.my

Table 1: Cytotoxicity of this compound Derivatives

| Derivative | Cell Line | IC50/LD50 | Reference |

| 4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one | - | Ki = 1.04 ± 0.04 μM (for Mcl-1 inhibition) | nih.gov |

| Hydrazinyl thiazolyl coumarin derivative | HPDLF | 5.51 mM | usm.myresearchgate.net |

Note: IC50 (half-maximal inhibitory concentration) and LD50 (lethal dose, 50%) are measures of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (inhibition constant) represents the concentration of an inhibitor required to produce half-maximum inhibition.

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Coumarin derivatives have been shown to trigger this process through various mechanisms.

One of the key mechanisms involves the inhibition of anti-apoptotic proteins, such as those belonging to the Bcl-2 family. Myeloid cell leukemia-1 (Mcl-1) is a prominent anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.gov Research has shown that a 4-chloromethyl-6,7-dihydroxycoumarin derivative can inhibit Mcl-1, suggesting a pro-apoptotic mode of action. nih.gov The inhibition of Mcl-1 can lead to the activation of pro-apoptotic proteins and subsequently trigger the caspase cascade, a family of proteases that execute the apoptotic process.

Studies on other related coumarin derivatives have demonstrated the induction of apoptosis through the generation of reactive oxygen species (ROS) and the downregulation of cellular FLICE-inhibitory protein (c-FLIP), which in turn leads to the activation of the death receptor-mediated apoptotic pathway. plos.org

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints. Targeting the cell cycle is a well-established strategy in cancer therapy.

Investigations into various coumarin derivatives have revealed their ability to cause cell cycle arrest at different phases. For example, some coumarin-1,2,3-triazole hybrids have been found to induce G2/M phase arrest in cancer cells. tandfonline.com This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation. The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

The survival, proliferation, and metastasis of cancer cells are driven by complex intracellular signaling networks. The Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways are critical signaling cascades that are frequently dysregulated in cancer.

While direct studies on the modulation of these specific pathways by this compound derivatives are limited, the broader class of coumarins has been shown to interfere with these signaling networks. For instance, some coumarin derivatives have been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival. researchgate.net The NF-κB pathway, which plays a key role in inflammation and cancer, is another potential target for coumarin-based compounds.

Antimicrobial and Antifungal Activity Assessment

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Coumarins have a long history of being investigated for their antimicrobial properties. Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.

The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Studies on coumarin-triazole hybrids have demonstrated their potential as antifungal agents, particularly against plant pathogenic fungi. tandfonline.comfigshare.com For instance, certain derivatives have shown inhibitory activity against Fusarium oxysporum and Sclerotinia sclerotiorum. figshare.com

The antibacterial potential of coumarin derivatives has also been explored. For example, some coumarin-piperazine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to or even better than standard antibiotics in some cases. nih.gov

Table 2: Antimicrobial Activity of Coumarin Derivatives

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Coumarin-piperazine derivative (ciprofloxacin analog) | Staphylococcus aureus ATCC 6538 | 0.19 | nih.gov |

| MRSA I and II | 0.39 | nih.gov | |

| Escherichia coli ATCC 8739 | 0.013 | nih.gov | |

| Klebsiella pneumoniae ATCC 10031 | 0.003 | nih.gov | |

| Pseudomonas aeruginosa ATCC 9027 | 0.39 | nih.gov |

Inhibition of Bacterial Growth and Biofilm Formation

Derivatives of the coumarin scaffold have demonstrated notable efficacy in inhibiting the growth of various bacterial pathogens. Studies have shown that 4-substituted coumarins are active against bacteria such as Staphylococcus aureus. The antibacterial action of these compounds is often linked to their lipophilicity, which allows them to penetrate the bacterial cell membrane. researchgate.net

Research into derivatives of 4-chloro-chromen-2-one has shown that synthetic analogues can exhibit both bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Klebsiella. orientjchem.org Similarly, derivatives synthesized from 4,7-dihydroxy-chromen-2-one have been evaluated for their antibacterial potential against Staphylococcus aureus, E. coli, and Bacillus cereus. jocpr.com The introduction of different functional groups to the coumarin nucleus significantly influences the antibacterial spectrum and potency. For instance, some coumarin derivatives show greater efficacy against Gram-positive bacteria, which may be attributed to the structural differences in the cell walls of Gram-positive and Gram-negative organisms. researchgate.net

| Coumarin Derivative Class | Bacterial Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| 4-Substituted Coumarins | Staphylococcus aureus | Growth Inhibition | |

| 4-Chloro-chromen-2-one Derivatives | Staphylococcus aureus, E. coli, Klebsiella | Bacteriostatic and bactericidal activity | orientjchem.org |

| 4,7-Dihydroxy-chromen-2-one Derivatives | Staphylococcus aureus, E. coli, Bacillus cereus | Antibacterial activity | jocpr.com |

| [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins | Gram-positive and Gram-negative bacteria | Varying levels of inhibition (MICs 22.9 to 57.8 µg/ml) | researchgate.net |

Antifungal Efficacy against Pathogenic Strains

The antifungal potential of coumarin derivatives is a significant area of investigation. Analogues of this compound have been shown to be effective against pathogenic fungi, including Candida albicans. scielo.org.za The mechanism of action for their antifungal properties is often multifaceted.

One key area of research involves chromenol derivatives functionalized with a 1,2,4-triazole (B32235) ring. nih.gov These compounds have shown potent antifungal activity, with some derivatives exhibiting higher efficacy than reference drugs like ketoconazole (B1673606) and bifonazole (B1667052) against a range of fungal strains. nih.gov The most susceptible fungus in one study was Trichoderma viride, while Aspergillus fumigatus was the most resistant. nih.gov Molecular docking studies suggest that these derivatives may exert their antifungal effect by inhibiting the enzyme sterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane synthesis. nih.gov

| Derivative Class | Fungal Strains Tested | MIC Range (µM) | Putative Mechanism | Reference |

|---|---|---|---|---|

| 4-Substituted Coumarins | Candida albicans | Not specified | Not specified | |

| 1H-1,2,4-triazole functionalized chromenols | Various pathogenic fungi | 22.1–199.8 | Inhibition of CYP51 | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Coumarins and their derivatives are well-documented for their anti-inflammatory properties. nih.govmdpi.com These effects are mediated through various mechanisms, including the modulation of inflammatory signaling pathways and the inhibition of enzymes involved in the inflammatory response.

Modulation of Inflammatory Mediators (e.g., cytokines, chemokines)

Derivatives of this compound have been shown to influence the production of key inflammatory mediators. For example, 6-methylcoumarin (B191867) has been demonstrated to suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com This inhibition occurs at the transcriptional and translational levels, preventing the overexpression of these critical signaling molecules that drive the inflammatory cascade. The immunomodulatory effects also extend to the regulation of cellular signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation. mdpi.com

Inhibition of Key Enzymes (e.g., COX, LOX)

A primary mechanism for the anti-inflammatory action of many coumarin derivatives is the inhibition of enzymes that synthesize pro-inflammatory mediators. Research has shown that compounds structurally related to this compound can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov Specifically, 6-methylcoumarin has been found to decrease the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. mdpi.com By inhibiting COX-2, these compounds reduce the synthesis of prostaglandins, which are key mediators of pain and swelling in inflammation. nih.gov Molecular docking studies have further supported these findings by predicting favorable binding interactions between coumarin derivatives and the active site of the COX enzyme. nih.gov

Enzyme Inhibition and Receptor Binding Studies

The therapeutic potential of this compound and its derivatives is closely linked to their ability to interact with and inhibit specific enzymes.

Specific Enzyme Target Identification and Kinetic Analysis

Research has identified several specific enzyme targets for coumarin derivatives. In the context of antifungal activity, molecular docking studies have pointed to Candida albicans sterol 14α-demethylase (CYP51) as a likely target. nih.gov Inhibition of this enzyme disrupts ergosterol (B1671047) biosynthesis, which is essential for the integrity of the fungal cell membrane, leading to cell death.

Ligand-Receptor Interaction Profiling

The interaction of this compound and its derivatives with biological receptors is a critical aspect of their mechanism of action. The core 2H-chromen-2-one (coumarin) scaffold serves as a versatile framework that can interact with various biological targets, including enzymes and proteins. The specific substituents on this scaffold play a crucial role in defining the binding affinity and selectivity.

The chloromethyl group at the 4-position is a key functional feature. As an electrophilic moiety, it can form covalent bonds with nucleophilic residues, such as cysteine or histidine, within the active sites of enzymes or on the surface of proteins, potentially leading to irreversible inhibition or modulation of their function.

Computational approaches have been developed to predict these interactions. Methodologies like CoLiBRI (Complimentary Ligands Based on Receptor Information) utilize chemical descriptors to model the binding between receptor sites and ligands. nih.gov Such approaches can be used to screen large databases of compounds to identify potential receptor targets or, conversely, to find ligands for a known receptor cavity. nih.gov This highlights a systematic way to explore the potential molecular targets for novel chromene derivatives.

In Vivo Pharmacological Efficacy in Disease Models

The therapeutic potential of chromene derivatives has been evaluated in a range of in vivo disease models. These studies, conducted in living organisms, provide crucial insights into the efficacy of these compounds in a complex biological environment.

Anticancer Efficacy in Preclinical Animal Models

The anticancer properties of various chromene derivatives have been demonstrated in several preclinical animal models, showing effects on both primary tumor growth and the processes related to metastasis.

Multiple studies have confirmed the ability of chromene derivatives to inhibit tumor growth in vivo. A newly synthesized chromen-4-one derivative was evaluated in a rat model of hepatocellular carcinoma (HCC). nih.gov The study found that the compound could control cancer progression by downregulating pro-inflammatory genes like tumor necrosis factor (TNF-α) and vascular endothelial growth factors (VEGF), which are crucial for tumor initiation and proliferation. nih.gov

Another study investigated a biscoumarin derivative, C35 (3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one)), in a lung cancer model using Lewis tumor-bearing C57 mice. nih.gov The results showed that C35 treatment significantly inhibited tumor growth in vivo, an effect potentially linked to the suppression of the p38 signaling pathway. nih.gov Furthermore, certain 4-arylchromene derivatives have demonstrated potent anti-angiogenic properties in a zebrafish model, which is a key process for tumor growth and survival. nih.gov

Interactive Table: In Vivo Tumor Growth Inhibition by Chromene Derivatives

| Derivative Class | Animal Model | Cancer Type | Key Findings | Reference |

|---|---|---|---|---|

| Chromen-4-one derivative | Diethylnitrosamine-induced rats | Hepatocellular Carcinoma (HCC) | Downregulated pro-inflammatory genes (TNF-α, VEGF). | nih.gov |

| Biscoumarin (C35) | Lewis tumor-bearing C57 mice | Lung Cancer | Inhibited tumor growth in vivo; did not cause significant bodyweight impairment. | nih.gov |

| 4-Arylchromene (Compound 2A) | Zebrafish | - | Showed high potential to inhibit blood vessel formation in vivo. | nih.gov |

Anti-inflammatory Activity in Inflammatory Disease Models

Derivatives of the chromene scaffold have shown significant anti-inflammatory effects in various preclinical models of inflammation.

In one study, a series of novel 2-phenyl-4H-chromen-4-one derivatives were synthesized and evaluated. nih.gov A lead compound from this series was tested in a mouse model of lipopolysaccharide (LPS)-induced inflammation. The results demonstrated that the compound could significantly decrease the serum levels of pro-inflammatory cytokines IL-6 and TNF-α, indicating potent in vivo anti-inflammatory activity through the inhibition of the TLR4/MAPK signaling pathway. nih.gov

Another investigation focused on a synthetic hydrangenol (B20845) derivative, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. nih.gov In a carrageenan-induced paw edema model in rats, this compound potently reduced paw inflammation, as measured by volume, width, and thickness. This effect was attributed to the inhibition of iNOS and COX-2 expression in the paw tissue, which in turn reduced inflammatory pain. nih.gov

Interactive Table: In Vivo Anti-inflammatory Effects of Chromene Derivatives

| Derivative Class | Animal Model | Inflammation Model | Key Findings | Reference |

|---|---|---|---|---|

| 2-Phenyl-4H-chromen-4-one | Mice | Lipopolysaccharide (LPS)-induced inflammation | Significantly decreased serum levels of IL-6 and TNF-α. | nih.gov |

| Hydrangenol derivative | Rats | Carrageenan-induced paw edema | Potently reduced paw volume, width, and thickness; inhibited iNOS and COX-2 expression. | nih.gov |

Antimicrobial Efficacy in Infection Models

While numerous studies have reported the in vitro antimicrobial and antibiofilm activities of coumarin and chromene derivatives against a variety of bacterial and fungal pathogens, there is a notable lack of available data from in vivo infection models. nih.govresearchgate.netnanobioletters.comresearchgate.net The existing research demonstrates that these compounds can inhibit microbial growth and biofilm formation in laboratory settings, but their efficacy in a living host, which involves complex factors like pharmacokinetics, host immune response, and drug distribution, has not been sufficiently reported in the reviewed scientific literature. Therefore, the in vivo antimicrobial efficacy of this compound and its derivatives remains an area requiring further investigation.

Pharmacodynamic Biomarker Identification

Pharmacodynamic biomarkers are essential for quantifying the biological and therapeutic effects of chemical compounds. For coumarin derivatives, these biomarkers are typically identified through in vitro studies that measure the compound's interaction with specific biological targets or its effect on cellular pathways.

In the context of anticancer research, a primary pharmacodynamic measure is the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of a derivative required to inhibit the growth of a cancer cell population by 50%. tandfonline.compharmacophorejournal.com This is a key biomarker of cytotoxic activity. The effect of coumarins is assessed against a variety of human cancer cell lines, including those for colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and chronic myelogenous leukemia (K562). tandfonline.compharmacophorejournal.com

Beyond general cytotoxicity, the mechanisms of anticancer action are elucidated using more specific biomarkers. Many coumarin derivatives are known to induce apoptosis (programmed cell death). nih.govnih.gov Biomarkers for apoptosis include the activation of caspases (enzymes that execute cell death), the regulation of Bcl-2 family proteins (which control apoptosis), and cell cycle arrest at specific phases, such as G2/M. nih.govtandfonline.comrsc.org For instance, the antiproliferative effect of 7-hydroxycoumarin, a metabolite of coumarin, is linked to a reduction in Bcl-2 expression. nih.gov

Enzyme inhibition is another significant area of pharmacological investigation for coumarin derivatives. In these studies, the enzymes themselves serve as pharmacodynamic biomarkers. The efficacy of a derivative is measured by its ability to inhibit the enzyme's activity, often expressed as an IC₅₀ value or a percentage of inhibition at a given concentration. researchgate.netresearchgate.net Key enzyme targets for coumarin derivatives include:

Tumor Necrosis Factor-alpha (TNF-α): Inhibition of this inflammatory cytokine is a biomarker for anti-inflammatory activity. researchgate.net

Acetylcholinesterase (AChE): Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, making it a crucial biomarker in neuroprotective studies. nih.gov

α-Glucosidase and α-Amylase: Dual inhibition of these enzymes is a biomarker for potential antidiabetic activity, specifically for managing post-meal high blood sugar. mdpi.com

Glycogen Synthase Kinase-3β (GSK-3β): This enzyme is a target for treating conditions like Alzheimer's disease and diabetes, and its inhibition is a key pharmacodynamic marker. researchgate.net

Urease: Inhibition of this enzyme is a strategy for treating infections caused by certain bacteria, like Helicobacter pylori. scielo.br

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. researchgate.net For coumarin derivatives, SAR studies focus on how different substituents on the benzopyrone ring system alter their potency and selectivity towards various biological targets. researchgate.net

Impact of Substitutions on Biological Potency and Selectivity

The biological profile of a coumarin derivative is highly dependent on the type and position of its substituents. researchgate.net Modifications at positions C-3, C-4, C-6, C-7, and C-8 of the coumarin nucleus have been shown to significantly impact anticancer, anti-inflammatory, and enzyme-inhibiting activities.

Substitution at C-4: The 4-position is a critical site for modification. The introduction of a 4-bromomethyl group, similar to the chloromethyl group of the title compound, has been associated with significant cytotoxic activity. tandfonline.com In general, 4-substituted coumarins exhibit potent anticancer properties by targeting molecular pathways that modulate apoptosis. nih.govresearchgate.net Furthermore, attaching other pharmacologically active groups or linkers to the C-4 position is a common strategy in creating hybrid molecules with enhanced potency. rsc.orgnih.gov

Substitution at C-3: The introduction of a long alkyl chain at the C-3 position has been shown to generally improve anticancer activity. tandfonline.com This enhancement is likely due to increased lipophilicity, which may improve the compound's ability to penetrate cell membranes. tandfonline.com Conversely, placing an ester group at this position was found to be less effective for cytotoxicity compared to an alkyl chain. tandfonline.com

Substitution at C-6: Halogenation at the C-6 position can dramatically increase biological potency. For example, a 6-bromo substituted derivative showed reasonable cytotoxic activity. tandfonline.com In studies of TNF-α inhibition, 6-halo coumarin derivatives were found to be 20-30 times more potent than their non-halogenated counterparts. researchgate.net

Substitutions at C-7 and C-8: The presence of hydroxyl groups on the benzene (B151609) ring is a key determinant of activity. A catechol moiety, which consists of two hydroxyl groups on adjacent carbons (C-7 and C-8), was found to confer the highest anticancer potency among a series of tested 4-methylcoumarin (B1582148) derivatives. tandfonline.com This dihydroxy substitution pattern was more effective than having hydroxyl groups at the C-5 and C-7 positions. tandfonline.com

The following table summarizes the cytotoxic effects of various 4-methylcoumarin derivatives, illustrating the impact of different substitution patterns on their potency against human cancer cell lines.

Pharmacophore Elucidation for Target Interaction

A pharmacophore is an abstract representation of the molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups—that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov Pharmacophore modeling is a computational tool used to identify these essential features and their spatial arrangement, guiding the design of new, more potent compounds. nih.govmdpi.com

For Acetylcholinesterase (AChE) Inhibition: A pharmacophore model developed for coumarin-based AChE inhibitors identified five essential features for optimal activity: two aromatic rings, one hydrogen bond acceptor, one hydrogen bond donor, and one hydrophobic group (ADHRR_1). nih.gov This model provides a blueprint for designing new coumarin derivatives aimed at treating Alzheimer's disease. nih.gov

For α-Glucosidase and α-Amylase Inhibition: Ligand-based 3D pharmacophore models have been used to identify the key structural requirements for dual inhibition of these enzymes, which is a strategy for managing diabetes. mdpi.com These models help in screening large databases to find novel coumarin-like compounds that fit the required pharmacophoric features for dual inhibitory action. mdpi.com

For Antioxidant Activity: For antioxidant coumarin derivatives, pharmacophore mapping and other quantitative structure-activity relationship (QSAR) models have inferred that the fused benzene ring and the oxygen atom of the pyran ring are the prime pharmacophoric features responsible for their activity. mdpi.com These models serve as tools for screening new coumarin derivatives for their potential as antioxidants. mdpi.com

Elucidation of Key Structural Features for Desired Bioactivity

By combining SAR and pharmacophore data, key structural features essential for the desired biological activity of coumarin derivatives can be elucidated.

For anticancer activity , several features are consistently associated with high potency:

A Catechol Moiety: The presence of hydroxyl groups at the C-7 and C-8 positions is a strong indicator of potent cytotoxic activity. tandfonline.com

Halogenation at C-6: The introduction of a halogen, such as bromine, at the C-6 position significantly enhances potency, particularly for anti-inflammatory (TNF-α inhibition) and anticancer effects. tandfonline.comresearchgate.net

Lipophilic Group at C-3: A long alkyl chain at the C-3 position generally increases anticancer activity by enhancing cell penetration. tandfonline.com

Substitutions at C-4: The 4-position is crucial, with anilino groups or bromomethyl groups contributing to high antiproliferative ability. tandfonline.commdpi.com

For enzyme inhibition , the key features are highly target-specific:

AChE Inhibition: A combination of aromatic rings, hydrogen bond donors/acceptors, and hydrophobic regions is required for effective binding to the enzyme's active site. nih.gov

GSK-3β Inhibition: Docking simulations have shown that specific polar interactions, for example with the amino acid residues Lys85 and Ser203 in the enzyme's binding pocket, are crucial for inhibitory activity. researchgate.net

Urease Inhibition: Certain coumarin derivatives are capable of interacting with critical cysteine residues (e.g., Cys592) in the enzyme's active site, thereby blocking substrate access. scielo.br

Mechanistic Investigations of 4 Chloromethyl 6 Methyl 2h Chromen 2 One S Biological Action

Molecular Target Identification and Validation

Detailed studies aimed at the specific identification and validation of molecular targets for 4-(chloromethyl)-6-methyl-2H-chromen-2-one are not extensively documented in publicly available research. However, based on the known reactivity of its functional groups and studies on related coumarin (B35378) compounds, potential targets can be hypothesized.

The coumarin scaffold is known to be a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Research has indicated that certain coumarins exhibit inhibitory effects on various enzymes, including cholinesterases and monoamine oxidases (MAOs). sigmaaldrich.com These enzymes represent potential, though unconfirmed, targets for this compound.

The process of target validation is crucial to confirm that interaction with a specific molecule is responsible for the compound's biological effect. This typically involves a combination of genetic and chemical approaches. nih.gov

Genetic validation often uses techniques like gene knockout or RNA interference to demonstrate that the absence or reduction of the target protein mimics the effect of the compound. nih.gov

Chemical validation involves using a known active molecule to probe the target's function or developing chemical probes to confirm engagement with the target in a cellular context. nih.gov

Currently, there are no specific published studies applying these validation methods to this compound.

Table 1: Potential (Hypothesized) Molecular Targets and Validation Approaches

| Potential Target Class | Example Target(s) | General Validation Methods | Specific Data for this compound |

| Hydrolase Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | In vitro enzyme inhibition assays, kinetic studies, molecular docking. | Not Available |

| Oxidase Enzymes | Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B) | In vitro enzyme inhibition assays, selectivity studies, cellular thermal shift assays. | Not Available |

| Kinase Enzymes | Various | Kinase screening panels, phosphorylation assays in cells. | Not Available |

Cellular Pathway Modulation by this compound

Comprehensive analyses of how this compound modulates cellular pathways through global changes in gene, protein, or metabolite expression have not been reported. Such studies are essential for understanding the compound's mechanism of action beyond a single molecular target.

Transcriptomic and Proteomic Analysis

There is currently no specific transcriptomic or proteomic data available for cells treated with this compound.

Transcriptomic analysis , typically performed using techniques like RNA-sequencing, would reveal changes in gene expression levels upon treatment with the compound. This could identify entire signaling pathways that are activated or suppressed.

Proteomic analysis , using methods such as mass spectrometry, identifies and quantifies changes in the protein landscape of the cell. nih.gov This can provide direct evidence of which proteins are affected by the compound, either through expression changes or post-translational modifications.

Without such studies, the impact of this compound on key cellular processes like cell cycle regulation, apoptosis, or stress responses remains speculative.

Metabolomic Profiling

Similarly, there are no published metabolomic profiling studies for this compound. Metabolomic analysis involves the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. This approach could provide insights into how the compound affects cellular energy, biosynthesis, and signaling pathways.

Interaction with Cellular Macromolecules (e.g., DNA, RNA, Proteins)

The chemical structure of this compound suggests a high potential for interaction with cellular macromolecules. The key feature is the chloromethyl group (-CH₂Cl) at the 4-position, which is an electrophilic center.

This reactive group can form covalent bonds with nucleophilic sites found in biological macromolecules. sigmaaldrich.com Nucleophilic residues in proteins, such as cysteine, histidine, and lysine, are potential targets for such covalent modification. nih.gov This irreversible binding can lead to the inhibition of enzyme activity or the disruption of protein function. sigmaaldrich.com

The planar coumarin ring system itself can also engage in non-covalent interactions, such as π-stacking and hydrophobic interactions, with proteins and nucleic acids (DNA, RNA), potentially affecting their stability and function. sigmaaldrich.com While furocoumarin analogs have been shown to form DNA adducts and DNA-protein cross-links upon photoactivation, specific studies detailing such interactions for this compound under physiological conditions are lacking.

Table 2: Potential Interactions with Cellular Macromolecules

| Macromolecule | Type of Interaction | Potential Consequence | Specific Data for this compound |

| Proteins | Covalent (alkylation of nucleophilic residues by chloromethyl group) | Irreversible enzyme inhibition, disruption of protein-protein interactions. | Not Available |

| Non-covalent (hydrophobic, π-stacking by coumarin core) | Reversible binding to active sites or allosteric sites. | Not Available | |

| DNA | Covalent (alkylation of nucleobases) | Formation of DNA adducts, potential for genotoxicity. | Not Available |

| Non-covalent (intercalation or groove binding) | Disruption of DNA replication and transcription. | Not Available | |

| RNA | Covalent or Non-covalent | Interference with translation, RNA processing. | Not Available |

Cellular Uptake and Intracellular Distribution Studies

Specific studies detailing the cellular uptake and intracellular distribution of this compound are not available in the current scientific literature.

The physicochemical properties of a compound, such as its lipophilicity and size, generally govern its ability to cross the cell membrane. Coumarin derivatives are often relatively lipophilic and can enter cells via passive diffusion. However, more complex mechanisms, including carrier-mediated transport or endocytosis, cannot be ruled out without experimental evidence.

The intrinsic fluorescence of the coumarin core is a property that is often exploited for cellular imaging. nih.gov If this compound possesses suitable fluorescent properties, techniques like confocal fluorescence microscopy could be used to visualize its accumulation and localization within different cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. However, such imaging studies have not been published for this specific compound.

Resistance Mechanisms and Strategies to Overcome Them

Given the lack of identified molecular targets and characterized cellular effects, there is no information regarding mechanisms of resistance to this compound.

In general, cellular resistance to a bioactive compound can arise from several factors, including:

Target-based resistance: Mutations in the target protein that prevent compound binding.

Drug efflux: Increased expression of membrane transporters (e.g., P-glycoprotein) that actively pump the compound out of the cell.

Metabolic inactivation: Enzymatic modification of the compound to a non-active form.

Pathway bypass: Activation of alternative signaling pathways that compensate for the effect of the inhibited pathway.

Without a fundamental understanding of the compound's mechanism of action, it is not possible to investigate or propose strategies to overcome potential resistance.

Computational Chemistry and Molecular Modeling of 4 Chloromethyl 6 Methyl 2h Chromen 2 One

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. dntb.gov.ua It is instrumental in identifying potential biological targets and elucidating the binding mode of a ligand within a protein's active site or binding pocket. The reactive chloromethyl group and the rigid coumarin (B35378) scaffold of 4-(chloromethyl)-6-methyl-2H-chromen-2-one suggest it may interact with various biological macromolecules.

The coumarin nucleus is a privileged structure known to interact with a wide range of enzymes. Molecular docking studies on related 4-chloromethyl substituted coumarins have investigated their interactions with the active sites of several enzymes, including those involved in producing reactive oxygen species (ROS). dergipark.org.tr These studies calculate the binding affinity (often expressed in kcal/mol) and map the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex.

For instance, docking studies on compounds structurally similar to this compound have revealed potent interactions with enzymes like cytochrome P-450, xanthine (B1682287) oxidase, and lipoxygenase. dergipark.org.tr The binding affinities for these interactions typically range from -6 to -8 kcal/mol, indicating stable binding within the active site. dergipark.org.tr The interactions often involve hydrogen bonding between the coumarin's carbonyl oxygen and amino acid residues like serine or tyrosine, while the benzene (B151609) ring of the coumarin scaffold forms hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine or tryptophan. nih.govnih.gov The chloromethyl group itself can engage in specific hydrophobic or halogen bond interactions, further anchoring the molecule in the active site.

| Target Enzyme | Typical Binding Affinity (kcal/mol) | Key Interacting Residues (Examples) | Interaction Type |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | -7.5 to -9.0 | Lys89, Leu83, Asp86 | Hydrogen Bond, Hydrophobic, Arene-Cation nih.gov |

| Acetylcholinesterase (AChE) | -8.0 to -10.5 | Trp84, Tyr334, Phe330 | π-π Stacking, Hydrogen Bond nih.gov |

| Monoamine Oxidase B (MAO-B) | -7.0 to -9.0 | Tyr435, Tyr398, Ile199 | Hydrophobic, Hydrogen Bond bas.bg |

| Carbonic Anhydrase II | -6.5 to -8.5 | His94, Asn67, Phe131 | Hydrogen Bond, Hydrophobic acs.org |

Beyond enzymes, coumarin derivatives are known to target various receptors. Molecular docking can be used to explore the binding of this compound to receptor pockets, which are often less defined than enzyme active sites. Studies on related chromone (B188151) structures have shown affinity for sigma (σ) receptors, which are implicated in a number of biological processes. researchgate.net The binding within these pockets is governed by a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. The specific substitutions on the coumarin ring play a crucial role in determining the affinity and selectivity for different receptor subtypes. researchgate.net For example, antagonist binding in the androgen receptor's ligand-binding pocket can induce specific conformational changes, which can be predicted and analyzed through docking and subsequent simulations. mdpi.com

Molecular Dynamics Simulations to Explore Ligand-Protein Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govnih.gov By simulating the atomic motions of the system, MD can assess the stability of the predicted binding pose, explore conformational changes, and provide a more accurate estimation of binding free energy. dntb.gov.ua

For a complex of this compound with a target protein, an MD simulation would track its behavior over tens to hundreds of nanoseconds. mdpi.comnih.gov Key parameters are analyzed to determine stability:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time suggests the complex has reached equilibrium and the ligand is not dissociating. mdpi.com

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues. High fluctuations in the binding site could indicate instability, while low fluctuations suggest a stable interaction.

Solvent Accessible Surface Area (SASA): Measures the protein surface area exposed to the solvent. Changes in SASA can indicate conformational changes or how the ligand binding affects the protein's interaction with water. mdpi.com

Hydrogen Bonds: The number of hydrogen bonds between the ligand and protein is monitored throughout the simulation. A consistent presence of key hydrogen bonds confirms their importance for binding stability. mdpi.com

| Parameter | Typical Value Range for a Stable Complex | Interpretation |

|---|---|---|

| RMSD of Protein Backbone | 1.5 - 3.0 Å | The system has reached equilibrium without major structural changes. mdpi.com |

| RMSD of Ligand | < 2.0 Å (relative to protein) | The ligand remains stably bound in the binding pocket. |

| Radius of Gyration (Rg) | Stable fluctuation around an average value | The protein maintains its overall compactness and fold. dntb.gov.ua |

| Hydrogen Bonds | Consistent count (e.g., 2-4 bonds) | Key hydrogen bond interactions are maintained throughout the simulation. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov These models are essential for predicting the activity of new, unsynthesized molecules and for understanding which molecular features are critical for efficacy.

To develop a QSAR model for a specific activity (e.g., antioxidant, anticancer), a dataset of coumarin derivatives with experimentally measured activities is required. nih.govmdpi.com The chemical structures are converted into numerical values known as molecular descriptors. Various statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create an equation that correlates the descriptors with the activity. nih.govresearchgate.net

The process involves dividing the dataset into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov A robust QSAR model will have high correlation coefficients (r²) for the training set and high predictive ability (q²) for the test set, ensuring it can accurately predict the activity of new compounds. nih.gov Such models can significantly accelerate the drug discovery process by prioritizing which derivatives of this compound should be synthesized and tested. mdpi.com

A key outcome of QSAR studies is the identification of the molecular descriptors that have the most significant impact on biological activity. researchgate.net These descriptors fall into several categories:

Topological Descriptors: Describe the atomic connectivity and shape of the molecule.

Electronic Descriptors: Relate to the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. bas.bg

Physicochemical Descriptors: Include properties like lipophilicity (LogP), molar refractivity, and polar surface area (PSA). bas.bg

Steric Descriptors: Describe the three-dimensional bulk and shape of the molecule.

For coumarin derivatives, studies have shown that lipophilicity, electronic properties (polarizability, HOMO/LUMO energies), and complexity are often crucial in describing their antioxidant or enzyme inhibitory activities. bas.bgnih.gov For example, higher lipophilicity might enhance membrane permeability, while specific electronic features can govern the ability to participate in charge-transfer interactions within a binding site. bas.bg

| Descriptor Type | Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Physicochemical | LogP (Lipophilicity) | Influences membrane permeability and hydrophobic interactions. bas.bg |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons. bas.bg |

| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons. bas.bg |

| Electronic | Dipole Moment | Governs polar interactions with the target. bas.bg |

| Topological | Wiener Index (Complexity) | Describes molecular branching and size, affecting fit in a binding pocket. nih.gov |

| Constitutional | Number of H-bond donors/acceptors | Determines the capacity for forming hydrogen bonds with the target. nih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. While a specific pharmacophore model for this compound is not extensively documented in dedicated studies, models for structurally related coumarin derivatives offer valuable insights. nih.govnih.gov

Typically, pharmacophore models for coumarin-based compounds highlight several key features that are likely relevant to this compound:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the lactone ring is a prominent hydrogen bond acceptor, crucial for anchoring the molecule within a target's binding site.

Hydrophobic (HY) / Aromatic (AR) Regions: The benzopyrone core provides a large hydrophobic and aromatic surface, facilitating van der Waals and pi-pi stacking interactions. The 6-methyl group further enhances this hydrophobicity.

Halogen/Electron Withdrawing Feature: The chloromethyl group at the 4-position introduces a unique electronic and steric feature. The chlorine atom can act as a weak hydrogen bond acceptor and its electron-withdrawing nature can modulate the reactivity of the coumarin ring system. Structure-activity relationship studies on similar coumarins have shown that substituents at the C-4 position significantly influence their biological activity. nih.govnih.gov

Virtual screening campaigns often employ such pharmacophore models to filter large compound libraries for molecules with similar interaction profiles. nih.govresearchgate.net A hypothetical virtual screening workflow for identifying potential binders to a target using a pharmacophore derived from this compound would involve several steps, starting with the generation of a 3D model of the compound and subsequent identification of its key chemical features. This model would then be used as a query to search databases of chemical compounds. Hits from this initial screening would typically be subjected to further filtering, including molecular docking simulations, to predict their binding affinity and pose within the target's active site.

In Silico ADMET Predictions and Bioavailability Profiling (excluding specific toxicity data)

The predicted ADMET profile for this compound, based on general characteristics of small molecule coumarins, is presented below. These predictions are generated by various computational models and provide a preliminary assessment of the compound's drug-like properties.

| Property | Predicted Value/Classification | Implication |

| Molecular Weight | 208.64 g/mol | Compliant with Lipinski's Rule of Five (<500 Da), suggesting good potential for oral absorption. |

| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 | Indicates good lipophilicity, which is favorable for membrane permeability and absorption. |

| Hydrogen Bond Donors | 0 | Favorable for oral bioavailability according to Lipinski's rules. |

| Hydrogen Bond Acceptors | 2 (two oxygen atoms) | Compliant with Lipinski's Rule of Five (<10), suggesting good potential for oral absorption. |

| Oral Bioavailability | Predicted to be moderate to good | Based on its physicochemical properties falling within the ranges for orally bioavailable drugs. |

| Blood-Brain Barrier (BBB) Permeability | Likely to cross | Small, lipophilic molecules often exhibit the ability to penetrate the BBB. |

It is important to note that these are theoretical predictions and require experimental validation. The bioavailability of coumarin derivatives can be influenced by various factors, including their metabolic stability. The 6-methyl group and the 4-chloromethyl group on the coumarin scaffold of this compound will likely influence its metabolic fate, potentially undergoing oxidation or conjugation reactions in the liver.

Preclinical Development and Therapeutic Potential of 4 Chloromethyl 6 Methyl 2h Chromen 2 One

Lead Optimization Strategies for Enhanced Efficacy and Reduced Toxicity

Lead optimization is a critical phase in drug discovery that aims to enhance the desirable properties of a lead compound while minimizing its undesirable effects. youtube.com For coumarin (B35378) derivatives like 4-(chloromethyl)-6-methyl-2H-chromen-2-one, several strategies can be employed to improve efficacy and reduce toxicity.

Structural Modifications: Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications affect biological activity. nih.gov For coumarins, substitutions at various positions on the benzopyrone ring can significantly impact their therapeutic properties. nih.gov For instance, the introduction of different substituents at the C4 position has been shown to modulate the pharmacological effects of coumarins. nih.gov Optimization of this compound could involve modifying the chloromethyl group or introducing other functional groups to enhance target binding and selectivity.

Computational Approaches: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can guide the rational design of new analogs with improved profiles. researchgate.net These computational tools help in predicting the binding affinity of compounds to their biological targets and in identifying key structural features responsible for their activity.

Data on Lead Optimization of Coumarin Derivatives: